molecular formula C9H17NO2 B2778305 cyclopropylmethyl (2S)-2-amino-3-methylbutanoate CAS No. 1234492-02-4

cyclopropylmethyl (2S)-2-amino-3-methylbutanoate

Cat. No.: B2778305
CAS No.: 1234492-02-4
M. Wt: 171.24
InChI Key: NVQGRQGPILOAQR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate (CAS 1234492-02-4) is an ester derivative of L-valine, with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It is structurally characterized by a cyclopropylmethyl group esterified to the carboxylate of (2S)-2-amino-3-methylbutanoic acid, a branched-chain amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropylmethyl (2S)-2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)8(10)9(11)12-5-7-3-4-7/h6-8H,3-5,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGRQGPILOAQR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate typically involves the reaction of cyclopropylmethyl bromide with (2S)-2-amino-3-methylbutanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in DMF at 0-25°C.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

In biological research, this compound is investigated for its potential role in enzyme inhibition and protein interactions . Its structural features allow it to interact with specific molecular targets, enhancing binding affinity and specificity, which is crucial for the development of inhibitors.

Medicine

The compound has been studied for its therapeutic effects:

  • Antimicrobial Activity: It exhibits significant antimicrobial properties, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.
  • Anti-inflammatory Effects: Research indicates that it can reduce pro-inflammatory cytokine production in human cell lines, highlighting its potential for treating inflammatory diseases such as arthritis.

Antimicrobial Activity Study

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth. The compound's MIC values indicate its potency compared to other reference compounds.

Anti-inflammatory Research

In controlled trials using murine models of inflammation, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. This suggests its efficacy in managing inflammatory responses.

Mechanism of Action

The mechanism of action of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

  • Structure: Features a trifluoroethylamino substitution at the α-carbon and a methyl ester group.
  • Synthesis: Prepared via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethyl triflate in THF, using diisopropylethylamine as a base .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

  • Structure: Contains a cyclobutane ring with a methylamino substituent and a methyl ester.
  • Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via alkylation with methyl iodide in DMF .
  • Key Differences : The strained cyclobutane ring may confer higher reactivity or altered conformational stability relative to the cyclopropylmethyl group .

Valganciclovir Hydrochloride

  • Structure: Incorporates (2S)-2-amino-3-methylbutanoate as an ester linked to a guanine derivative.
  • Pharmacological Role : A prodrug of ganciclovir, used for antiviral therapy. The ester linkage enhances oral bioavailability .
  • Key Differences : The addition of a bulky guanine moiety increases molecular weight (C₁₄H₂₂N₆O₅·HCl, 402.83 g/mol) and alters solubility compared to the simpler cyclopropylmethyl ester .

Functional Group Comparisons

Compound Name Molecular Weight Key Functional Groups Notable Features
Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate 171.24 Cyclopropylmethyl ester, α-amino acid High lipophilicity due to cyclopropane
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 245.25 Trifluoroethylamino, methyl ester Enhanced metabolic stability
Valganciclovir Hydrochloride 402.83 Guaninyl group, HCl salt Prodrug design for antiviral activity
Naltrexone Hydrochloride 377.86 Cyclopropylmethyl, morphinan core Opioid receptor antagonist

Analytical Data

  • LCMS/HPLC: Cyclopropylmethyl esters typically exhibit retention times influenced by their moderate polarity. For example, Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate has a distinct LCMS profile due to its trifluoroethyl group .
  • Solubility : The cyclopropylmethyl group in the target compound likely improves lipid membrane permeability compared to hydrophilic derivatives like Valganciclovir Hydrochloride .

Pharmacological and Functional Insights

  • Prodrug Potential: Cyclopropylmethyl esters are less common in prodrugs than methyl or pivaloyl esters but offer unique advantages in bypassing first-pass metabolism .
  • Receptor Interactions : The cyclopropylmethyl group in Naltrexone Hydrochloride contributes to its high affinity for opioid receptors, suggesting similar moieties may enhance target engagement in other contexts .
  • Metabolic Stability: Trifluoroethylamino and cyclopropylmethyl groups both resist enzymatic hydrolysis, but the latter may offer better biocompatibility .

Biological Activity

Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by various research findings.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₅NO₂
  • CAS Number: Not available in the provided results.

Synthesis Methods:
The synthesis of this compound typically involves the esterification of cyclopropylmethyl alcohol with (2S)-2-amino-3-methylbutanoic acid. Common reagents include:

  • Dehydrating agents: Dicyclohexylcarbodiimide (DCC)
  • Catalysts: 4-Dimethylaminopyridine (DMAP)

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it significantly reduces the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation: It potentially modulates receptors associated with pain and inflammation, leading to reduced symptoms in animal models.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research:
    • In a controlled trial using murine models of inflammation, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)Notes
This compoundAntimicrobial, Anti-inflammatory5Effective against S. aureus
Compound AAntimicrobial10Less effective than the target compound
Compound BAnti-inflammatory15Higher dose required for similar effects

Q & A

Q. What are the standard synthetic methodologies for cyclopropylmethyl (2S)-2-amino-3-methylbutanoate?

The synthesis typically involves protecting-group strategies and stereoselective reactions. For example, analogous compounds like Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride are synthesized via nucleophilic substitution in tetrahydrofuran (THF) with trifluoromethyl sulfonate and diisopropylethylamine under nitrogen, followed by purification via C18 reverse-phase chromatography . Cyclopropylmethyl derivatives may require tailored conditions to preserve stereochemistry, such as low-temperature reactions or chiral catalysts.

Q. How is the stereochemical purity of this compound validated?

Techniques include:

  • Chiral HPLC with a cellulose-based column to resolve enantiomers.
  • Circular Dichroism (CD) Spectroscopy to confirm optical activity .
  • X-ray Crystallography for absolute configuration determination, as seen in structurally related amino acid derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

Store in a desiccator under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Moisture-sensitive derivatives, like tert-butoxycarbonyl (Boc)-protected analogs, require strict anhydrous conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • LC-MS : For molecular weight confirmation and purity assessment.
  • 1H/13C NMR : To verify regiochemistry and detect impurities (e.g., diastereomers) .
  • Infrared (IR) Spectroscopy : To identify functional groups like ester carbonyls (∼1740 cm⁻¹) .

Advanced Research Questions

Q. How does cyclopropylmethyl substitution influence structure-activity relationships (SAR) in drug design?

The cyclopropyl group introduces steric constraints and metabolic stability compared to linear alkyl chains. For example, analogs like (2S)-2-Amino-N-benzyl-3-methylbutanamide show enhanced receptor binding due to restricted conformational freedom . Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins, such as ATP-dependent proteases .

Q. What strategies resolve contradictions in biological activity data for stereoisomers?

  • Isotopic Labeling : Use deuterated or 13C-labeled compounds to track metabolic pathways.
  • Enantioselective Assays : Compare activity of (2S)- and (2R)-forms in vitro. For example, (2S,3R)-3-hydroxy-2-methylbutanoic acid derivatives exhibit distinct NMR shifts for stereochemical analysis .

Q. How can impurity profiling optimize synthetic protocols?

  • HPLC-PDA/ELSD : Detect byproducts like diastereomers or hydrolyzed esters.
  • LC-MS/MS : Identify sulfoxide or N-oxide impurities, as seen in sulfinamide analogs .
  • Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, solvent) to minimize impurities .

Q. What mechanistic insights exist for its interaction with biological targets?

Studies on related compounds suggest interactions with ATP-dependent enzymes (e.g., Clp protease) via hydrogen bonding and hydrophobic contacts . Isotope-edited FTIR or fluorescence quenching assays can map binding kinetics.

Q. How does the cyclopropyl group affect pharmacokinetic properties compared to other substituents?

  • Metabolic Stability : Cyclopropane rings resist cytochrome P450 oxidation better than linear alkanes.
  • LogP Modulation : The group reduces lipophilicity compared to tert-butyl analogs, improving solubility .

Q. What computational tools predict its physicochemical properties?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability.
  • Density Functional Theory (DFT) : Calculate pKa values (e.g., amine pKa ∼8.3) and tautomer stability .

Methodological Recommendations

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) for enantiomeric excess >98% .
  • Quality Control : Implement orthogonal analytical methods (e.g., NMR + LC-MS) to confirm batch consistency.
  • Data Interpretation : Cross-reference experimental results with computational models to resolve stereochemical ambiguities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.